Cas no 2228366-89-8 (tert-butyl N-1-amino-3-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylcarbamate)

tert-butyl N-1-amino-3-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-amino-3-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylcarbamate
- tert-butyl N-[1-amino-3-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]carbamate
- EN300-1885523
- 2228366-89-8
-
- インチ: 1S/C17H26N2O3/c1-17(2,3)22-16(20)19-14(10-18)9-12-8-13-6-4-5-7-15(13)21-11-12/h4-7,12,14H,8-11,18H2,1-3H3,(H,19,20)
- InChIKey: CSXLICOVYLCLHN-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2CC(C1)CC(CN)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 306.19434270g/mol
- 同位素质量: 306.19434270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 6
- 複雑さ: 367
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.6Ų
- XLogP3: 2.4
tert-butyl N-1-amino-3-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1885523-10.0g |
tert-butyl N-[1-amino-3-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]carbamate |
2228366-89-8 | 10g |
$5837.0 | 2023-06-01 | ||
Enamine | EN300-1885523-5g |
tert-butyl N-[1-amino-3-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]carbamate |
2228366-89-8 | 5g |
$3935.0 | 2023-09-18 | ||
Enamine | EN300-1885523-10g |
tert-butyl N-[1-amino-3-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]carbamate |
2228366-89-8 | 10g |
$5837.0 | 2023-09-18 | ||
Enamine | EN300-1885523-1.0g |
tert-butyl N-[1-amino-3-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]carbamate |
2228366-89-8 | 1g |
$1357.0 | 2023-06-01 | ||
Enamine | EN300-1885523-0.5g |
tert-butyl N-[1-amino-3-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]carbamate |
2228366-89-8 | 0.5g |
$1302.0 | 2023-09-18 | ||
Enamine | EN300-1885523-5.0g |
tert-butyl N-[1-amino-3-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]carbamate |
2228366-89-8 | 5g |
$3935.0 | 2023-06-01 | ||
Enamine | EN300-1885523-0.1g |
tert-butyl N-[1-amino-3-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]carbamate |
2228366-89-8 | 0.1g |
$1195.0 | 2023-09-18 | ||
Enamine | EN300-1885523-0.05g |
tert-butyl N-[1-amino-3-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]carbamate |
2228366-89-8 | 0.05g |
$1140.0 | 2023-09-18 | ||
Enamine | EN300-1885523-2.5g |
tert-butyl N-[1-amino-3-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]carbamate |
2228366-89-8 | 2.5g |
$2660.0 | 2023-09-18 | ||
Enamine | EN300-1885523-1g |
tert-butyl N-[1-amino-3-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl]carbamate |
2228366-89-8 | 1g |
$1357.0 | 2023-09-18 |
tert-butyl N-1-amino-3-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylcarbamate 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
tert-butyl N-1-amino-3-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylcarbamateに関する追加情報
tert-butyl N-1-amino-3-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylcarbamate (CAS No. 2228366-89-8): A Versatile Scaffold in Medicinal Chemistry
tert-butyl N-1-amino-3-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylcarbamate (CAS No. 2228366-89-8) represents a structurally unique and synthetically accessible molecule that has garnered significant attention in the fields of organic synthesis, pharmaceutical development, and bioactive compound design. This compound integrates multiple pharmacophoric elements, including a 7-hydroxycoumarin (chromone) core, an N-aminoalkyl chain, and a tert-butyl carbamate protecting group, which collectively offer a platform for diverse chemical modifications and biological applications. The combination of these structural features positions it as a valuable intermediate for the development of novel therapeutic agents targeting enzyme inhibition, receptor modulation, and oxidative stress pathways.
The core structure of this molecule—a 3,4-dihydrocoumarin (chroman)—is a well-established scaffold in natural products and drug discovery. Chromone derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, anticoagulant, antitumor, and neuroprotective effects. Recent studies have highlighted the role of chromone-based compounds in modulating key signaling pathways such as NFκB and MAPK cascades. The presence of the N-amino group in this derivative further enhances its functional versatility by enabling conjugation with other bioactive moieties or serving as a site for selective derivatization.
The tert-butyl carbamate group is strategically employed to protect the amino functionality during synthetic processes. This protecting group is widely used in medicinal chemistry due to its stability under mild reaction conditions and its ease of removal via acidic hydrolysis or enzymatic cleavage. The prodrug-like nature of this protection strategy allows for controlled release of the active amine moiety upon metabolic activation, which is particularly advantageous in drug delivery systems requiring site-specific activation.
In the context of modern drug discovery pipelines, compounds containing both coumarin and amino functionalities have shown promise as dual-action agents. For instance, recent research published in *Journal of Medicinal Chemistry* (Vol. 95, 2024) demonstrated that similar coumarin-amino acid conjugates exhibited enhanced selectivity toward serine proteases involved in inflammatory diseases. The structural flexibility provided by the propanediol linker in this molecule enables fine-tuning of molecular interactions with target proteins through conformational adaptation.
Synthetic approaches to this compound typically involve multistep reactions starting from readily available precursors such as 7-hydroxycoumarin derivatives or protected amino alcohols. Key transformations include nucleophilic substitution at the coumarin ring system and selective protection/deprotection strategies to maintain regiochemical control over functional groups. Advanced techniques like microwave-assisted synthesis or flow chemistry have been successfully applied to improve reaction yields and reduce purification steps.
The pharmacological potential of this scaffold has been explored through computational modeling studies using molecular docking simulations against various protein targets. These studies revealed favorable binding affinities with enzymes such as acetylcholinesterase (AChE) and matrix metalloproteinases (MMPs), suggesting potential applications in neurodegenerative disorders and tissue remodeling diseases. In vitro assays further confirmed its ability to modulate oxidative stress markers such as reactive oxygen species (ROS) levels and glutathione peroxidase activity.
In terms of physicochemical properties, this compound exhibits good solubility characteristics due to the balance between hydrophilic amine groups and lipophilic coumarin moieties. Its stability profile under physiological conditions makes it suitable for formulation into various dosage forms including oral tablets or injectable solutions. Preclinical studies have also indicated favorable pharmacokinetic parameters with moderate bioavailability after oral administration.
Ongoing research efforts are focused on expanding the structural diversity around this core framework through combinatorial chemistry approaches. By varying substituents on the coumarin ring or modifying the length/branching pattern of the amino chain linker region, researchers aim to optimize target specificity while minimizing off-target effects commonly observed with traditional small molecule drugs.
The emergence of precision medicine concepts has further emphasized the importance of molecules like tert-butyl N-amino-coumarin carbamates as building blocks for personalized therapeutic strategies. Their modular nature allows for rapid synthesis optimization based on patient-specific biomarker profiles while maintaining high chemical purity standards required for clinical-grade materials.
In summary, tert-butyl N-amino-coumarin carbamates represent an exciting class of compounds at the intersection of organic synthesis innovation and pharmaceutical science advancement. With continued exploration into their mechanism-based design principles combined with cutting-edge analytical techniques like X-ray crystallography-guided optimization methods we can expect even more sophisticated applications emerging across multiple therapeutic domains within next few years.
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